molecular formula C8H10N2O2 B1337658 Ethyl 2-(pyrimidin-2-yl)acetate CAS No. 63155-11-3

Ethyl 2-(pyrimidin-2-yl)acetate

Cat. No. B1337658
CAS RN: 63155-11-3
M. Wt: 166.18 g/mol
InChI Key: DZQZAEMLHNEMEN-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrimidin-2-yl)acetate is a chemical compound with the molecular formula C8H10N2O2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of Ethyl 2-(pyrimidin-2-yl)acetate and its derivatives has been a subject of research. Various methods have been described for the synthesis of pyrimidines, including condensation, coupling, or cyclization reactions of chalcones, amidines, guanidine, nitriles, isocyanates, urea, thiourea, and aminopyrazoles .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(pyrimidin-2-yl)acetate is characterized by a pyrimidine ring attached to an ethyl acetate group . The molecular weight of the compound is 166.18 g/mol . The InChIKey, a unique identifier for the compound, is DZQZAEMLHNEMEN-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(pyrimidin-2-yl)acetate are not detailed in the search results, pyrimidine derivatives are known to exhibit a wide range of pharmacological effects . They are also known to undergo various chemical reactions, contributing to their diverse biological activities .


Physical And Chemical Properties Analysis

Ethyl 2-(pyrimidin-2-yl)acetate has a molecular weight of 166.18 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its lipophilicity . The compound has a topological polar surface area of 52.1 Ų, suggesting its polarity .

Scientific Research Applications

Anti-Fibrosis Activity

Ethyl 2-(pyrimidin-2-yl)acetate has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrotic activities . These compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds might be developed into novel anti-fibrotic drugs .

Anti-Inflammatory Activity

Pyrimidine derivatives, including those synthesized from Ethyl 2-(pyrimidin-2-yl)acetate, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Antimicrobial Activity

The pyrimidine scaffold, which includes Ethyl 2-(pyrimidin-2-yl)acetate, has found widespread therapeutic applications, including antimicrobial activities .

Antimalarial Activity

Pyrimidine-based drugs, such as those derived from Ethyl 2-(pyrimidin-2-yl)acetate, have been used in the treatment of malaria .

Antiviral Activity

Compounds containing the pyrimidine moiety, including Ethyl 2-(pyrimidin-2-yl)acetate, have been reported to exhibit antiviral activities .

Anticancer Activity

Pyrimidine derivatives have been known to exhibit anticancer activities . This includes compounds synthesized from Ethyl 2-(pyrimidin-2-yl)acetate.

Antileishmanial Activity

The pyrimidine scaffold, which includes Ethyl 2-(pyrimidin-2-yl)acetate, has been used in the development of drugs with antileishmanial activities .

Antioxidant Activity

Compounds containing the pyrimidine moiety, including Ethyl 2-(pyrimidin-2-yl)acetate, have been reported to exhibit antioxidant activities .

Future Directions

The future directions in the research of Ethyl 2-(pyrimidin-2-yl)acetate and its derivatives could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

Ethyl 2-(pyrimidin-2-yl)acetate is a pyrimidine derivative. Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The compound interacts with its targets (the inflammatory mediators) and inhibits their expression and activities . This results in a decrease in inflammation, as these mediators are key players in the inflammatory response.

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(pyrimidin-2-yl)acetate are those involved in inflammation. By inhibiting key inflammatory mediators, the compound disrupts the normal progression of these pathways, leading to a reduction in inflammation .

Pharmacokinetics

The compound is expected to have good gastrointestinal absorption and permeability across the blood-brain barrier .

Result of Action

The primary result of the action of Ethyl 2-(pyrimidin-2-yl)acetate is a reduction in inflammation. This is achieved through the inhibition of key inflammatory mediators, disrupting the normal progression of inflammatory pathways .

Action Environment

The action of Ethyl 2-(pyrimidin-2-yl)acetate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Furthermore, factors such as pH and temperature can impact the stability and efficacy of the compound.

properties

IUPAC Name

ethyl 2-pyrimidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-9-4-3-5-10-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQZAEMLHNEMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494582
Record name Ethyl (pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63155-11-3
Record name Ethyl 2-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63155-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidineacetic acid ethyl ester
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Synthesis routes and methods I

Procedure details

A solution of diethyl 2-(pyrimidin-2-yl)malonate (1.0 g, 4.2 mmol) and sodium chloride (491 mg, 8.4 mmol) in DMSO (6 ml) and water (151 μl, 8.4 mmol) was heated at 180° C. for 20 min. The mixture was cooled to room temperature, water (12 ml) was added, and the solution extracted with EtOAc (2×20 ml). The combined organic layers were dried (MgSO4) and evaporated. The residue was chromatographed on silica, eluting with hexane:EtOAc (2:1), to afford the ester (434 mg, 62%) as a pale yellow oil. 1H NMR (250 MHz, CDCl3) δ 1.27 (3H, t, J=7.1 Hz), 4.04 (2H, s), 4.23 (2H, q, J=7.1 Hz), 7.22 (1H, t, J=5.3 Hz), 8.72 (2H, d, J=5.3 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
491 mg
Type
reactant
Reaction Step One
Name
Quantity
151 μL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Yield
62%

Synthesis routes and methods II

Procedure details

4.76 g of diethyl (2-pyrimidinyl)malonate and 20 ml of dimethyl sulfoxide were mixed. To the mixture was added 1.40 g of sodium chloride and 0.72 g of water. The mixture was stirred for about 20 minutes at an inner temperature of 140 to 145° C., and for about 20 minutes at an inner temperature of 145 to 148° C. The mixture was allowed to cool to room temperature, then, to the reaction mixture was added water, and extracted with ethyl acetate. The organic layer was washed with saturated brine twice, and dried over anhydrous magnesium sulfate, then, concentrated under reduced pressure to obtain 2.12 g of ethyl (2-pyrimidinyl)acetate.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.72 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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